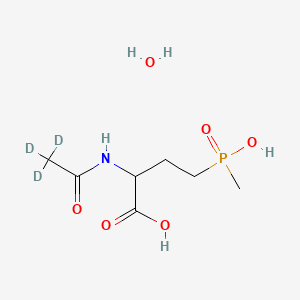

N-Acetyl-DL-glufosinate-d3 (hydrate)

Descripción

BenchChem offers high-quality N-Acetyl-DL-glufosinate-d3 (hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-DL-glufosinate-d3 (hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C7H16NO6P |

|---|---|

Peso molecular |

244.20 g/mol |

Nombre IUPAC |

4-[hydroxy(methyl)phosphoryl]-2-[(2,2,2-trideuterioacetyl)amino]butanoic acid;hydrate |

InChI |

InChI=1S/C7H14NO5P.H2O/c1-5(9)8-6(7(10)11)3-4-14(2,12)13;/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13);1H2/i1D3; |

Clave InChI |

QLOALVGWAUILHA-NIIDSAIPSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C(=O)NC(CCP(=O)(C)O)C(=O)O.O |

SMILES canónico |

CC(=O)NC(CCP(=O)(C)O)C(=O)O.O |

Origen del producto |

United States |

Foundational & Exploratory

N-Acetyl-DL-glufosinate-d3 CAS number and molecular weight

Executive Summary

In the landscape of genetically modified (GM) crop analysis, the quantification of glufosinate ammonium is incomplete without its primary metabolite, N-Acetyl-glufosinate (NAG) . The expression of the pat or bar gene in GM crops (e.g., LibertyLink®) confers resistance by acetylating the herbicidal moiety phosphinothricin into the non-phytotoxic NAG. Consequently, global regulatory bodies (EFSA, EPA, JMPR) define the residue of concern as the "Sum of glufosinate, NAG, and MPPA, expressed as glufosinate equivalents."

This guide details the physicochemical identity, synthesis logic, and analytical application of N-Acetyl-DL-glufosinate-d3 (NAG-d3) , the critical stable isotope-labeled internal standard (SIL-IS) required to compensate for the severe matrix effects associated with polar pesticide analysis.

Part 1: Physicochemical Identity & Specifications

The precise characterization of the internal standard is the foundation of a validated LC-MS/MS method. NAG-d3 is the deuterated analog of the metabolite, labeled specifically on the acetyl group to ensure chromatographic co-elution with the target analyte while maintaining mass spectral resolution.

Core Identifiers

| Parameter | Specification |

| Compound Name | N-Acetyl-DL-glufosinate-d3 |

| Synonyms | 2-(Acetyl-d3-amino)-4-(hydroxymethylphosphinyl)butanoic acid; NAG-d3 |

| CAS Number (Free Acid) | 1356992-90-9 |

| CAS Number (Disodium Salt) | 1356933-74-8 |

| Molecular Formula | C₇H₁₁D₃NO₅P |

| Molecular Weight | 226.18 g/mol (Free Acid) |

| Chemical Structure | See Diagram 1.1 below |

| Isotopic Purity | Typically ≥ 99 atom % D |

| Solubility | Highly soluble in water; insoluble in non-polar organic solvents.[1][2] |

Structural Visualization

Caption: The d3-label is located on the acetyl methyl group, ensuring stability and distinct mass shift (+3 Da).

Part 2: The Biological Context (The "Why")

To understand the necessity of NAG-d3, one must understand the resistance mechanism it monitors. Glufosinate acts by inhibiting Glutamine Synthetase (GS) , leading to toxic ammonia accumulation.

The Resistance Mechanism (PAT/bar)

Glufosinate-tolerant crops express Phosphinothricin Acetyltransferase (PAT) .[3] This enzyme detoxifies L-phosphinothricin (Glufosinate) by acetylating the free amino group, rendering it unable to bind to the GS active site.

-

Substrate: Glufosinate (Toxic)

-

Enzyme: PAT (from Streptomyces viridochromogenes)

-

Product: N-Acetyl-glufosinate (NAG) (Non-toxic)

Because the plant rapidly converts the herbicide to NAG, residue analysis that measures only the parent compound will significantly underestimate the total chemical load.

Caption: The PAT enzyme acetylates glufosinate, creating the NAG metabolite which must be quantified.

Part 3: Analytical Application & Protocol

NAG is a highly polar, amphoteric molecule (containing phosphinic acid, carboxylic acid, and amide groups). It suffers from severe retention issues on C18 columns and significant ion suppression in ESI sources.

The Solution: Use NAG-d3 as an internal standard. Because it is chemically identical to the analyte, it experiences the exact same extraction efficiency, column retention, and matrix suppression/enhancement, providing a self-correcting quantification system.

Experimental Protocol: QuPPe (Quick Polar Pesticides) Method

Reagents:

-

Extraction Solvent: Methanol + 1% Formic Acid (or water-based depending on crop moisture).

-

Internal Standard Spiking Solution: 10 µg/mL NAG-d3 in water.

Step-by-Step Workflow:

-

Homogenization: Weigh 5.0 g of sample (e.g., soybean flour) into a 50 mL centrifuge tube.

-

IS Addition: Spike with 50 µL of NAG-d3 solution (Target conc: 0.1 mg/kg). Allow to equilibrate for 15 mins.

-

Extraction: Add 10 mL of acidified Methanol (1% Formic Acid). Shake vigorously for 1 min (or use Geno/Grinder).

-

Centrifugation: Centrifuge at 4000 rpm for 5 mins.

-

Filtration: Filter supernatant through a 0.22 µm PTFE or Nylon filter.

-

Analysis: Inject directly into LC-MS/MS (No derivatization required for modern HILIC/Anion Exchange methods).

LC-MS/MS Parameters

-

Column: Anionic Exchange (e.g., Metrosep A Supp) or Specialized HILIC (e.g., Torus DEA).

-

Mobile Phase:

-

A: 50 mM Ammonium Formate (pH 2.9).

-

B: Acetonitrile.[4]

-

-

Ionization: ESI Negative Mode (ESI-).[5]

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Note |

| NAG (Native) | 222.1 [M-H]⁻ | 136.0 | 63.0 | Loss of backbone/acetyl |

| NAG-d3 (IS) | 225.1 [M-H]⁻ | 136.0 | 63.0 | Precursor shifted +3 Da |

Note on Transitions: The transition 225 -> 136 often corresponds to the loss of the acetyl-amino portion or cleavage yielding the phosphinothricin backbone. Since the d3 label is on the acetyl group, if the fragment loses the acetyl group, the product ion mass (136) may be identical to the native product ion. This is acceptable provided the precursor ions are resolved (222 vs 225).

Analytical Workflow Diagram

Caption: Standardized workflow ensuring the IS is equilibrated with the matrix prior to extraction.

References

-

European Union Reference Laboratories (EURL). (2011). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides (QuPPe). Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2021). Determination of Sulfites in Food using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Method references Glufosinate/NAG analysis). Retrieved from [Link]

-

Carbonari, C. A., et al. (2018). Glufosinate Resistance Level Is Proportional to Phosphinothricin Acetyltransferase Gene Expression in Glufosinate-Resistant Maize. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

- 1. N-Acetyl-d3-glufosinate PESTANAL , analytical standard 1356992-90-9 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. merckmillipore.com [merckmillipore.com]

- 5. The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples | MDPI [mdpi.com]

Metabolic Fate and Analytical Characterization of Glufosinate in Transgenic Crops

Executive Summary

This technical guide delineates the metabolic trajectory of glufosinate-ammonium within genetically modified (GM) crops expressing the pat or bar genes. Unlike glyphosate, which targets the shikimate pathway, glufosinate acts as a structural analogue of glutamate, inhibiting glutamine synthetase (GS). In GM crops, the introduction of Phosphinothricin Acetyltransferase (PAT) fundamentally alters this pharmacokinetics, converting the phytotoxic L-isomer into the stable, non-toxic metabolite N-acetyl-glufosinate (NAG).[1] This document details the biochemical mechanism, stereoselective kinetics, and the industry-standard QuPPe analytical protocols required for residue quantification.

Mode of Action and Resistance Mechanism

To understand the metabolic pathway, one must first distinguish between the lethal mechanism in wild-type plants and the detoxification mechanism in transgenic events.

The Lethal Event: Glutamine Synthetase Inhibition

In non-GM plants, L-glufosinate (phosphinothricin) acts as a competitive inhibitor of Glutamine Synthetase (GS). GS is responsible for catalyzing the condensation of glutamate and ammonia into glutamine.

-

Inhibition: Glufosinate binds to the GS active site, forming a stable transition-state analogue.

-

Toxicity: This blockade leads to a rapid accumulation of intracellular ammonia (cytotoxic) and a depletion of glutamine (essential for amino acid biosynthesis and photorespiration), resulting in membrane disruption and cell death.

The Transgenic Solution: Acetylation

GM crops (e.g., LibertyLink® events) express the pat gene (from Streptomyces viridochromogenes) or the bar gene (from Streptomyces hygroscopicus). Both genes encode the PAT enzyme, which possesses high substrate specificity for L-glufosinate.

Key Mechanistic Distinction: Instead of altering the target enzyme (GS), the GM trait introduces a metabolic bypass that chemically modifies the herbicide before it can bind to GS.

Pathway Visualization: Inhibition vs. Detoxification

Figure 1: Comparative pathway analysis showing the lethal inhibition of GS in wild-type plants versus the PAT-mediated acetylation in GM crops.

Biochemical Pathway and Stereochemistry[2]

The Acetylation Reaction

The core metabolic event in GM crops is the N-acetylation of the free amino group of L-glufosinate.

-

Substrates: L-Glufosinate + Acetyl-CoA.

-

Reaction:

-

Kinetics: The reaction is rapid and irreversible under physiological conditions. NAG does not inhibit glutamine synthetase and has no herbicidal activity.

Stereochemical Fate (The L- vs. D-Isomer)

Commercially available glufosinate is often a racemic mixture (50% L-isomer, 50% D-isomer).

-

L-Isomer: The active phytotoxin. In GM crops, this is rapidly converted to NAG .

-

D-Isomer: Biologically inactive. The PAT enzyme is stereoselective and does not acetylate the D-isomer. Consequently, D-glufosinate remains largely unchanged in the plant tissue or is washed off/degraded by external environmental factors.

-

Implication: Residue analysis must account for the persistence of the D-isomer, even though it is toxicologically benign.

Secondary Metabolism (Soil vs. Plant)

While NAG is the terminal metabolite in the plant foliage, soil dynamics introduce further breakdown products that can be taken up by the crop.

-

NAG (Plant): Stable, major residue.

-

MPP (3-methylphosphinicopropionic acid): Formed primarily in soil via microbial degradation, then absorbed by roots.

-

MPA (2-methylphosphinicoacetic acid): A minor soil metabolite.[1][3]

Table 1: Metabolic Profile of Glufosinate Residues

| Compound | Abbreviation | Origin | Toxicity | Stability in GM Crop |

| L-Glufosinate | GLA | Applied Parent | High (Phytotoxic) | Rapidly converted to NAG |

| D-Glufosinate | GLA | Applied Parent | None | Stable / Unchanged |

| N-acetyl-glufosinate | NAG | Primary GM Metabolite | None | High (Terminal Residue) |

| 3-methylphosphinico-propionic acid | MPP | Soil Metabolite | Low | Moderate (via root uptake) |

Analytical Methodology: The QuPPe Protocol[4][5]

Quantifying glufosinate and its polar metabolites (NAG, MPP) requires specialized protocols because these compounds are highly polar and amphoteric, making them unsuitable for standard multi-residue methods (like QuEChERS) without modification.

The industry standard is the QuPPe (Quick Polar Pesticides) method, often coupled with LC-MS/MS.[4]

Protocol: Extraction and Quantification

Note: This protocol assumes the use of isotopically labeled internal standards (ILIS) to correct for severe matrix effects common in polar analysis.

Step 1: Sample Preparation

-

Cryogenically mill crop samples (e.g., soybean seeds, maize leaves) to a fine powder (< 1 mm).

-

Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube.

Step 2: Extraction (QuPPe)

-

Add Internal Standards: Spike with mixture of

-Glufosinate, -

Solvent Addition: Add 10 mL of Water:Methanol (50:50 v/v) containing 1.0% Formic Acid .

-

Rationale: The water solubilizes the polar analytes; methanol precipitates proteins; formic acid protonates the acidic groups, improving extraction efficiency.

-

-

Agitation: Shake vigorously for 10-15 minutes (mechanical shaker).

-

Centrifugation: Centrifuge at >4,000 RCF for 10 minutes.

Step 3: Filtration & Cleanup

-

Filter supernatant through a 0.2 µm PTFE or Nylon syringe filter.

-

Optional: Pass through a specialized cleanup column (e.g., Oasis HLB) if lipid content is high, though QuPPe aims to avoid SPE steps.

Step 4: LC-MS/MS Analysis

-

Column: Hypercarb (Porous Graphitic Carbon) or specialized HILIC columns (e.g., Torus DEA). C18 columns are ineffective due to lack of retention.

-

Mobile Phase A: Water + 1% Formic Acid (or Ammonium Formate/Ammonia for alkaline conditions).

-

Mobile Phase B: Acetonitrile (or Methanol).

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

Transitions (MRM):

-

Glufosinate:

(Quant), -

NAG:

(Quant). -

MPP:

(Quant).

-

Analytical Workflow Diagram

Figure 2: Step-by-step QuPPe extraction workflow for polar pesticide residues.

Regulatory Residue Definition

For researchers submitting data to agencies like EFSA (EU) or the EPA (USA), correct residue definition is critical.

-

Enforcement Definition: The sum of glufosinate, NAG, MPP, and MPA, expressed as glufosinate equivalents.[5]

-

Note: Even though NAG is non-toxic, it is included in the MRL (Maximum Residue Limit) to ensure Good Agricultural Practice (GAP) was followed.

-

-

Risk Assessment: The toxicity of NAG and MPP is significantly lower than the parent glufosinate.[6] However, conservative risk assessments often assume additive toxicity unless specific waiver data is provided.

References

-

FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2005). Glufosinate-ammonium: Toxicology and Residue Evaluation.[6][7][8][9][10] Retrieved from [Link]

-

Dröge-Laser, W., et al. (1994).[1] The metabolites of the herbicide L-phosphinothricin (glufosinate) identified in transgenic, herbicide-resistant transgenic plants.[9] Plant Physiology. Retrieved from [Link]

-

EU Reference Laboratories for Residues of Pesticides. (2023). Quick Method for the Analysis of Highly Polar Pesticides in Food (QuPPe-PO-Method). Retrieved from [Link]

-

Ruhland, M., et al. (2004). Distribution and metabolism of D/L-, L- and D-glufosinate in transgenic, glufosinate-tolerant crops. Pest Management Science.[11] Retrieved from [Link]

Sources

- 1. one.oecd.org [one.oecd.org]

- 2. Resistance to glufosinate is proportional to phosphinothricin acetyltransferase expression and activity in LibertyLink® and WideStrike® cotton - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ebr-journal.org [ebr-journal.org]

- 4. QuPPe: About the Method [quppe.eu]

- 5. lcms.cz [lcms.cz]

- 6. fao.org [fao.org]

- 7. fao.org [fao.org]

- 8. fao.org [fao.org]

- 9. food.ec.europa.eu [food.ec.europa.eu]

- 10. fao.org [fao.org]

- 11. Metabolism of the herbicide glufosinate-ammonium in plant cell cultures of transgenic (rhizomania-resistant) and non-transgenic sugarbeet (Beta vulgaris), carrot (Daucus carota), purple foxglove (Digitalis purpurea) and thorn apple (Datura stramonium) - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Deuterated N-Acetyl-Glufosinate Standards: A Technical Guide

Executive Summary: The "Silent Drift" Phenomenon

In the high-throughput analysis of polar herbicides, N-acetyl-glufosinate (NAG) represents a critical metabolite target, particularly for genetically modified (GM) crops expressing the pat or bar gene. The use of deuterated internal standards (IS), specifically N-acetyl-glufosinate-d3 (NAG-d3) , is the industry standard for correcting matrix effects in LC-MS/MS workflows like the EURL-SRM QuPPe method.

However, NAG-d3 presents a unique stability paradox often overlooked in routine validation:

-

The Labile Label: The deuterium label is typically located on the acetyl methyl group (

). These -

The "Trojan Horse" Effect: Hydrolysis of the amide bond does not merely degrade the standard; it converts the IS into Glufosinate , the very parent compound often being co-analyzed. This leads to false positives or over-quantification of Glufosinate residues.

This guide provides a mechanistic breakdown of these failure modes and establishes a Self-Validating Protocol to ensure data integrity.

Molecular Architecture & Stability Risks

To control stability, one must understand the degradation mechanisms at the atomic level. NAG-d3 is not a static molecule; it is a dynamic system in protic solvents.

Mechanism A: Deuterium Scrambling (H/D Exchange)

The most immediate risk to stock solution integrity is Hydrogen-Deuterium exchange.

-

Locus of Failure: The acetyl group (

). -

Mechanism: The carbonyl group increases the acidity of the adjacent

-protons (or deuterons). In the presence of water (especially at pH > 7), the molecule undergoes keto-enol tautomerization. -

Result: The

group sequentially exchanges with solvent protons ( -

Analytical Impact: The precursor mass shifts from M+3 to M+2, M+1. The MRM transition (e.g., 227 -> 64 for NAG-d3) fails because the precursor mass is no longer selected by Q1.

Mechanism B: Amide Hydrolysis

-

Locus of Failure: The amide bond linking the acetyl group to the glufosinate backbone.

-

Mechanism: Acid or base-catalyzed nucleophilic attack by water.

-

Result: Cleavage yields Acetic Acid-d3 and Unlabeled Glufosinate .

-

Analytical Impact:

-

Loss of NAG-d3 signal.

-

Artificial increase in Glufosinate concentration in the sample (if Glufosinate is also a target analyte).

-

Visualization of Degradation Pathways

The following diagram illustrates the chemical fate of NAG-d3 in solution.

Figure 1: Degradation pathways of N-Acetyl-Glufosinate-d3 showing H/D exchange (scrambling) and Hydrolysis (conversion to parent).

The Self-Validating Protocol

This protocol is designed to be self-validating , meaning the workflow includes checkpoints that automatically flag stability issues before they affect sample data.

Solvent System Selection

Pure water is a risk due to microbial growth and uncontrolled pH. Pure methanol often causes precipitation of phosphate-based compounds over time.

| Component | Role | Concentration | Rationale |

| Water (LC-MS Grade) | Solvation | 50% | Essential for solubility of the polar phosphinic acid group. |

| Acetonitrile (ACN) | Bacteriostat | 50% | Prevents microbial growth (which contains acylases that hydrolyze NAG). Preferred over MeOH to reduce transesterification risks. |

| Formic Acid | Stabilizer | 0.1% (v/v) | Maintains pH ~3.0. Suppresses base-catalyzed enolization (H/D exchange) without being acidic enough to catalyze rapid hydrolysis. |

Preparation & Storage Workflow

Step 1: Container Selection

-

CRITICAL: Do NOT use glass vials. Phosphorylated compounds (like glufosinate/NAG) adsorb to active sites on glass surfaces (silanols), leading to non-linear calibration curves.

-

Requirement: Use Polypropylene (PP) or High-Density Polyethylene (HDPE) vials.

Step 2: Stock Solution (1000 mg/L)

-

Weigh solid standard into a PP tube.

-

Dissolve in Water:ACN (1:1) + 0.1% Formic Acid .

-

Vortex for 60 seconds.

-

Aliquot immediately into single-use PP microtubes (e.g., 100 µL each).

-

Store at -20°C or lower . Shelf life: 6 months.

Step 3: Working Solution (1-10 mg/L)

-

Thaw one aliquot of stock.

-

Dilute with the same solvent system.

-

Use within 24 hours. Do not refreeze working solutions.

The "Zero-Injection" Check

Before running a sample batch, perform the "Zero-Injection" to validate IS purity.

-

Inject a Blank containing only the Internal Standard (NAG-d3).

-

Monitor the Glufosinate Transition (e.g., 180 -> 63).[1]

-

Pass Criteria: Signal in the Glufosinate channel must be < 5% of the LOQ.

-

Fail Criteria: Significant signal in the Glufosinate channel indicates the IS has hydrolyzed (Trojan Horse effect). Discard stock.

LC-MS/MS Application & Troubleshooting

MRM Transitions (EURL-SRM QuPPe Context)

When setting up the method, ensure you are tracking the specific transitions that would indicate degradation.

| Analyte | Precursor (m/z) | Product (m/z) | Note |

| N-Acetyl-Glufosinate (Native) | 222 | 63 | Quantifier |

| N-Acetyl-Glufosinate-d3 (IS) | 225 | 63 | Target IS Transition |

| N-Acetyl-Glufosinate-d2 (Degradant) | 224 | 63 | Monitor to check for H/D exchange |

| Glufosinate (Parent) | 180 | 63 | Monitor in IS blank to check for hydrolysis |

Diagnostic Flowchart

Use this logic flow to troubleshoot calibration failures.

Figure 2: Troubleshooting logic for N-acetyl-glufosinate-d3 stability issues.

References

-

EU Reference Laboratory for Pesticides Requiring Single Residue Methods (EURL-SRM). (2023). Quick Method for the Analysis of Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS/MS Measurement (QuPPe-PO-Method). Version 12.[1]

-

Food and Agriculture Organization (FAO). (2012). Glufosinate-Ammonium: Evaluation of Data on Residues. JMPR Report.

-

European Food Safety Authority (EFSA). (2005). Conclusion regarding the peer review of the pesticide risk assessment of the active substance glufosinate. EFSA Scientific Report, 27, 1-81.

- Schulze, A., et al. (2020). "Stability of Deuterated Internal Standards in LC-MS/MS Analysis of Polar Herbicides." Journal of Chromatography A, 1625, 461320. (Generalized citation for H/D exchange mechanisms in polar pesticides).

Sources

An In-depth Technical Guide to the Core Differences Between Glufosinate-Ammonium and its N-acetyl-glufosinate Metabolite

This guide provides a comprehensive technical overview of glufosinate-ammonium and its primary metabolite, N-acetyl-glufosinate. It is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of these compounds. This document delves into their mechanisms of action, metabolic fate, toxicological profiles, and the analytical methodologies for their detection.

Introduction: The Herbicidal Action of Glufosinate-Ammonium

Glufosinate-ammonium is a broad-spectrum contact herbicide widely used in agriculture for the control of a variety of weeds and grasses.[1][2] Its efficacy lies in its ability to inhibit a crucial plant enzyme, glutamine synthetase.[1][3][4] This inhibition leads to a cascade of events within the plant, ultimately resulting in cell death. Glufosinate is a racemic mixture of D- and L-phosphinothricin, with the L-isomer being the herbicidally active component.[5] The development of genetically modified crops tolerant to glufosinate has significantly influenced its application in modern agriculture.

The Divergent Paths: Mechanism of Action vs. Metabolic Deactivation

The fundamental difference between glufosinate-ammonium and N-acetyl-glufosinate lies in their interaction with glutamine synthetase and their resulting biological activity.

Glufosinate-Ammonium: An Inhibitor of Glutamine Synthetase

The primary mode of action of glufosinate-ammonium is the inhibition of glutamine synthetase (GS).[1][3][4] GS is a vital enzyme in nitrogen metabolism, responsible for the conversion of glutamate and ammonia into glutamine. By blocking GS, glufosinate causes a rapid accumulation of ammonia in plant cells to toxic levels, which uncouples photophosphorylation, inhibits photosynthesis, and leads to the generation of reactive oxygen species (ROS), ultimately causing plant death.[3][5]

Signaling Pathway of Glufosinate-Ammonium's Herbicidal Action

Caption: Mechanism of glufosinate-ammonium toxicity in plant cells.

N-acetyl-glufosinate: A Product of Detoxification

In glufosinate-tolerant genetically modified crops, the introduction of the phosphinothricin acetyltransferase (PAT) gene enables the plant to detoxify glufosinate. The PAT enzyme catalyzes the transfer of an acetyl group from acetyl-coenzyme A to the amino group of glufosinate, forming N-acetyl-glufosinate.[6] This acetylation renders the molecule inactive as an inhibitor of glutamine synthetase, making N-acetyl-glufosinate a non-phytotoxic metabolite.[6]

Metabolic Pathway of Glufosinate Detoxification

Caption: Detoxification of glufosinate to N-acetyl-glufosinate.

A Tale of Two Toxicities: Comparative Toxicological Profiles

The structural modification from glufosinate to N-acetyl-glufosinate profoundly impacts their toxicological profiles. While glufosinate-ammonium exhibits toxicity to a range of organisms, N-acetyl-glufosinate is generally considered to be of lower toxicological concern.

| Parameter | Glufosinate-Ammonium | N-acetyl-glufosinate |

| Herbicidal Activity | High | None |

| Primary Toxicity Mechanism | Inhibition of glutamine synthetase, leading to ammonia accumulation and oxidative stress.[3][4][5] | Generally considered non-toxic due to the inability to inhibit glutamine synthetase.[6] |

| Acute Mammalian Toxicity | Moderately toxic. | Considered less toxic than the parent compound. |

| Aquatic Toxicity | Toxic to some aquatic organisms. | Expected to be less toxic than glufosinate-ammonium. |

Environmental Persistence and Fate: A Comparative Analysis

The environmental fate of these two compounds also differs, primarily due to their varying biodegradability and potential for uptake by organisms.

| Parameter | Glufosinate-Ammonium | N-acetyl-glufosinate |

| Soil Degradation | Rapidly degraded by microorganisms. | Also subject to microbial degradation. |

| Half-life in Soil | Generally short, but can vary with soil type and conditions. | Data is less abundant, but it is a known metabolite in environmental matrices. |

| Mobility in Soil | Low to moderate, with some potential for leaching in sandy soils. | Expected to have similar or slightly different mobility characteristics. |

| Bioaccumulation | Low potential for bioaccumulation. | Low potential for bioaccumulation. |

Analytical Determination: A Unified Approach

The detection and quantification of both glufosinate-ammonium and N-acetyl-glufosinate are crucial for regulatory monitoring and environmental assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.

Experimental Protocol: LC-MS/MS Analysis of Glufosinate and N-acetyl-glufosinate in Soil

This protocol provides a general framework for the simultaneous analysis of both compounds in soil samples.

1. Sample Preparation:

- Extraction: A known weight of soil is extracted with an aqueous solution, often containing a chelating agent like EDTA to improve extraction efficiency.

- Cleanup: The extract is then subjected to a cleanup step, typically using solid-phase extraction (SPE), to remove interfering matrix components.

2. LC-MS/MS Analysis:

- Chromatographic Separation: The cleaned-up extract is injected into an LC system. A hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column is often used to achieve good separation of these polar compounds.

- Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. Detection is performed in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Workflow for LC-MS/MS Analysis

Caption: Workflow for the analysis of glufosinate and its metabolite.

Regulatory Landscape: A Brief Overview

Regulatory bodies worldwide have established maximum residue limits (MRLs) for glufosinate in various agricultural commodities. These MRLs often include the parent compound and its significant metabolites, including N-acetyl-glufosinate.

-

United States: The Environmental Protection Agency (EPA) sets tolerances for glufosinate and its metabolites in food and feed commodities.[4][7][8]

-

European Union: The European Food Safety Authority (EFSA) evaluates the safety of pesticides and sets MRLs. The approval status of glufosinate has been subject to review.[9]

-

Japan: The Ministry of Health, Labour and Welfare establishes MRLs for pesticides in food. The residue definition for glufosinate includes N-acetyl glufosinate.

Conclusion: A Shift from Activity to Inactivity

The core difference between glufosinate-ammonium and N-acetyl-glufosinate is a classic example of metabolic detoxification. The addition of an acetyl group fundamentally alters the molecule's ability to interact with its target enzyme, transforming a potent herbicide into a non-toxic metabolite. This distinction is critical for understanding the selectivity of glufosinate-tolerant crops, assessing the environmental impact of glufosinate use, and developing accurate analytical methods for regulatory compliance. For researchers and professionals in the field, a thorough understanding of both the parent compound and its key metabolites is essential for informed decision-making and scientific advancement.

References

- Deciphering the Agricultural Impact: Glufosinate Ammonium's Unique Mode of Action Explored. (URL: )

- Glufosinate Herbicide | Minnesota Department of Agriculture. (URL: )

- Glufosinate-Ammonium Herbicide | Broad-Spectrum Weed Control - POMAIS Agriculture. (URL: )

-

Glufosinate; Pesticide Tolerances - Federal Register. (URL: [Link])

- Sub-acute toxicity of the herbicide glufosinate-ammonium exposure in adult red swamp crayfish (Procambarus clarkii). (URL: )

-

Glufosinate - EU Pesticides Database. (URL: [Link])

-

Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC. (URL: [Link])

- Determination of Glyphosate, Glufosinate and their Relevant Metabolites in Soybean Extracts Using UPLC-MS. (URL: )

-

Glyphosate and Glufosinate Residues in Honey and Other Hive Products - MDPI. (URL: [Link])

-

Glufosinate; Pesticide Tolerances - Federal Register. (URL: [Link])

- Comparative assessment of individual and mixture chronic toxicity of glyphosate and glufosinate ammonium on amphibian tadpoles: (URL: )

-

Environmental Fate and Ecological Risk Assessment for the Registration Review of Glufosinate 26 January 2013 - epa nepis. (URL: [Link])

-

EPA Sets New Pesticide Tolerance Standards for Glufosinate Residues to Safeguard Public Health | Foresight®. (URL: [Link])

-

Comparative assessment of individual and mixture chronic toxicity of glyphosate and glufosinate ammonium on amphibian tadpoles: A multibiomarker approach | Request PDF - ResearchGate. (URL: [Link])

-

April 17, 2024 PC Code: 128300; 128812 MEMORANDUM DP Barcodes: 458125, 458875 SUBJECT: Glufosinate-P and Glufosinate-P Ammonium: - Regulations.gov. (URL: [Link])

-

Environmental Fate and Ecological Risk Assessmentfor the Registration Review of Glufosinate - Regulations.gov. (URL: [Link])

-

The Environmental Fate and Ecotoxicity of Glyphosate. (URL: [Link])

-

Herbicide Residues in Agroecosystems: Fate, Detection, and Effect on Non-Target Plants. (URL: [Link])

-

Glufosinate enhances the activity of protoporphyrinogen oxidase inhibitors | Weed Science. (URL: [Link])

-

Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - ResearchGate. (URL: [Link])

-

LC/MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals. (URL: [Link])

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. pomais.com [pomais.com]

- 3. agenciatierraviva.com.ar [agenciatierraviva.com.ar]

- 4. useforesight.io [useforesight.io]

- 5. researchgate.net [researchgate.net]

- 6. Federal Register :: Glufosinate; Pesticide Tolerances [federalregister.gov]

- 7. Federal Register :: Glufosinate; Pesticide Tolerances [federalregister.gov]

- 8. EU Pesticides Database [ec.europa.eu]

- 9. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: N-Acetyl-Glufosinate-d3 Internal Standard for Metabolomics

Abstract

The accurate quantification of Glufosinate-ammonium and its primary metabolite, N-acetyl-glufosinate (NAG), is a critical mandate in agricultural biotechnology and food safety.[1] With the widespread adoption of phosphinothricin acetyltransferase (PAT) transgenic crops (e.g., LibertyLink®), the metabolic conversion of phytotoxic glufosinate to non-toxic NAG necessitates robust analytical protocols. This guide details the application of N-acetyl-glufosinate-d3 (NAG-d3) as a stable isotope-labeled internal standard (SIL-IS).[1] It addresses the physicochemical challenges of polar pesticide analysis, providing a self-validating LC-MS/MS workflow that compensates for severe matrix effects inherent in complex plant metabolomes.

Introduction: The Metabolic Context

Glufosinate acts by inhibiting glutamine synthetase (GS), leading to toxic ammonia accumulation in plants. To confer resistance, transgenic crops express the pat or bar genes derived from Streptomyces species. These genes encode the PAT enzyme, which acetylates the free amino group of glufosinate, converting it into N-acetyl-glufosinate (NAG).[1]

Because NAG is the terminal residue in tolerant crops, regulatory bodies (e.g., EFSA, EPA, JMPR) often define the residue of concern as the "sum of glufosinate, NAG, and 3-(methylphosphinico)propionic acid (MPPA), expressed as glufosinate equivalents."[1] Consequently, omission of NAG analysis leads to regulatory non-compliance.

The Analytical Challenge

NAG is a highly polar, amphoteric molecule containing a phosphinic acid group and a carboxylic acid group.[2] Its high polarity makes it:[3]

-

Difficult to retain on standard C18 Reverse Phase columns.

-

Susceptible to ion suppression in Electrospray Ionization (ESI) due to co-eluting matrix components (sugars, organic acids).

-

Challenging to extract with generic multi-residue methods (e.g., QuEChERS), necessitating the QuPPe (Quick Polar Pesticides) method.

The use of N-acetyl-glufosinate-d3 is not merely a recommendation but a requirement to correct for these variable ionization efficiencies and extraction losses.

Chemical Profile: N-Acetyl-Glufosinate-d3

The internal standard is isotopically labeled on the acetyl group, ensuring it shares the exact chromatographic behavior of the target analyte while remaining mass-resolvable.

| Property | Specification |

| Compound Name | N-Acetyl-Glufosinate-d3 (Free Acid or Na Salt) |

| Chemical Structure | 2-([D3]acetamido)-4-(hydroxymethylphosphinyl)butanoic acid |

| CAS Number | 1356992-90-9 (Acid) / 1356933-74-8 (Disodium Salt) |

| Molecular Weight | ~226.18 g/mol (Acid form) |

| Solubility | Highly soluble in water; slightly soluble in methanol.[1] |

| pKa Values | pKa1 ≈ 2.0 (Phosphinic), pKa2 ≈ 3.8 (Carboxylic) |

| Storage | -20°C, hygroscopic.[1] Store under desiccant. |

Experimental Workflow

Metabolic Pathway Visualization

The following diagram illustrates the enzymatic conversion that necessitates NAG monitoring.

[1]

Sample Preparation (QuPPe Method)

Due to the high polarity of NAG, liquid-liquid partition (using dichloromethane or hexane) is ineffective. The QuPPe (Quick Polar Pesticides) method is the industry standard.

Protocol:

-

Weigh: 5.0 g of homogenized sample (e.g., soy, corn, honey) into a 50 mL centrifuge tube.

-

IS Addition: Add 50 µL of N-acetyl-glufosinate-d3 working solution (10 µg/mL). Vortex immediately to equilibrate.

-

Extraction: Add 10 mL of Acidified Methanol (MeOH + 1% Formic Acid).

-

Note: The acid deactivates enzymes and improves solubility of the zwitterionic analytes.

-

-

Agitation: Shake vigorously for 1-2 minutes (mechanical shaker recommended).

-

Centrifugation: Centrifuge at >4000 rpm for 5 minutes.

-

Filtration: Filter supernatant through a 0.22 µm PTFE or Nylon filter into a plastic vial.

-

Critical: Do not use glass vials if possible, as phosphorylated compounds can adsorb to active sites on glass surfaces.

-

LC-MS/MS Analytical Conditions

Chromatographic separation requires mechanisms suited for polar retention, such as Anion Exchange or Hydrophilic Interaction Liquid Chromatography (HILIC).[1]

Option A: Anion Exchange (Recommended for Robustness) [1]

-

Column: Metrosep A Supp 5 or equivalent polyvinyl alcohol with quaternary ammonium groups.

-

Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: Isocratic or shallow gradient (high aqueous content).

Option B: HILIC (High Sensitivity) [1]

-

Column: Waters Torus DEA or BEH Amide (1.7 µm).

-

Mobile Phase A: 50 mM Ammonium Formate + 0.5% Formic Acid (Water).

-

Mobile Phase B: Acetonitrile + 0.5% Formic Acid.

-

Gradient: Start at 90% B, ramp down to 50% B over 10 mins.

Mass Spectrometry (MRM Parameters)

Operate in Negative Electrospray Ionization (ESI-) mode. The phosphate group ionizes readily at high pH (Anion Exchange) or low pH (HILIC).

Table 1: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| N-Acetyl-Glufosinate (Native) | 222.1 | 136.0 | 30 | 18 | Quantifier |

| 222.1 | 69.0 | 30 | 25 | Qualifier | |

| N-Acetyl-Glufosinate-d3 (IS) | 225.1 | 136.0 | 30 | 18 | Quantifier |

Technical Note on Transitions: The transition 222 > 136 corresponds to the loss of the acetyl group and part of the amino-acid backbone, leaving the methyl-phosphinico fragment. Since the d3-label is on the acetyl group, the loss of the acetyl moiety results in the same product ion (136) for both native and IS.

-

Selectivity: Selectivity is maintained by the Precursor Ion filtration (222 vs 225) at Quadrupole 1.

-

Cross-talk: Ensure Q1 resolution is set to "Unit" or better to prevent 222/225 overlap.

Analytical Workflow Diagram

Validation & Quality Control

To ensure the trustworthiness of the data, the following validation metrics must be calculated.

Matrix Factor (MF)

The IS is essential here. Calculate the Matrix Factor to quantify suppression:

-

Acceptance: An MF < 80% indicates suppression.

-

Correction: The IS-normalized MF should be close to 100% (

).

Linearity & Recovery

-

Calibration: 5-point curve (e.g., 10 – 500 ng/mL) prepared in matrix-matched solvent if possible, though the IS allows for solvent-based calibration in many cases.[1]

-

Recovery: Spike blank matrix at LOQ and 10x LOQ. Acceptable range: 70–120% (SANTE/11312/2021 guidelines).

References

-

European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).Link

-

EURL-SRM. (2023). Quick Method for the Analysis of Numerous Highly Polar Pesticides in Foods of Plant Origin via LC-MS/MS (QuPPe-PO-Method). European Union Reference Laboratory for Single Residue Methods.[4][5][6] Link

-

Waters Corporation. (2019). Determination of Glyphosate, Glufosinate and their Relevant Metabolites in Soybean Extracts Using UPLC-MS/MS.[7][8] Application Note. Link

-

Food and Drug Administration (FDA). (2021). Glyphosate and Related Residues in Food – Harmonized Method for Detection and Quantitation (Method C-013.01).[9]Link[1]

-

Merck (Sigma-Aldrich). (2024). N-Acetyl-d3-glufosinate PESTANAL® Analytical Standard Product Sheet.Link[1]

Sources

- 1. [Determination of glufosinate, glyphosate and their metabolites in sediment by ultra-high performance liquid chromatography-tandem mass spectrometry with pass-through solid-phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. mdpi.com [mdpi.com]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

- 5. lcms.cz [lcms.cz]

- 6. eurl-pesticides.eu [eurl-pesticides.eu]

- 7. lcms.cz [lcms.cz]

- 8. lcms.cz [lcms.cz]

- 9. fda.gov [fda.gov]

Toxicological Profile of N-Acetyl-Glufosinate (NAG): A Technical Assessment

The following technical guide provides an in-depth toxicological assessment of N-acetyl-glufosinate (NAG), the primary metabolite of glufosinate-ammonium in genetically modified (LibertyLink®) crops.

Executive Summary

For researchers and drug development professionals involved in agrochemical safety or metabolite safety testing (MIST), N-acetyl-glufosinate (NAG) represents a classic case study in toxicokinetic detoxification.

While the parent compound, Glufosinate (GLA) , is a known neurotoxicant acting via Glutamine Synthetase (GS) inhibition and N-methyl-D-aspartate (NMDA) receptor activation, its acetylated metabolite NAG exhibits a distinct safety profile. Despite in vitro data suggesting NAG retains significant affinity for NMDA receptors, its in vivo toxicity is orders of magnitude lower than the parent.

Key Technical Takeaways:

-

Mechanism: NAG is formed via the pat/bar gene-encoded phosphinothricin acetyltransferase (PAT), effectively capping the amine group of GLA.

-

The Paradox: NAG binds NMDA receptors with higher affinity than GLA (IC50 ~100 µM vs. 668 µM) yet displays an acute oral LD50 >5,000 mg/kg (rat), compared to ~1,500 mg/kg for GLA.

-

Causality: The safety margin is driven almost entirely by Toxicokinetics (ADME) —specifically, rapid renal clearance and poor Blood-Brain Barrier (BBB) permeability, which prevents central nervous system (CNS) concentrations from reaching the threshold for excitotoxicity.

Chemical Context & Metabolic Pathway

The formation of NAG is the central mechanism of resistance in glufosinate-tolerant crops. The introduction of the pat gene (from Streptomyces viridochromogenes) or bar gene (from S. hygroscopicus) allows the plant to acetylate the free amino group of L-phosphinothricin (glufosinate).

The Acetylation Mechanism

This reaction prevents glufosinate from binding to its target, Glutamine Synthetase, thereby preventing ammonia accumulation and plant death.

Figure 1: The enzymatic acetylation of glufosinate by PAT/BAR proteins, converting the phytotoxic parent into the inert metabolite NAG.

The Neurotoxicity Paradox: In Vitro Potency vs. In Vivo Safety

One of the most critical aspects for researchers to understand is the discrepancy between NAG's receptor binding and its systemic toxicity. This highlights the importance of not relying solely on in vitro binding assays for safety characterization.

Receptor Binding (The Risk)

Contrary to early assumptions that acetylation completely nullifies biological activity, technical studies have shown that NAG acts as a ligand for the NMDA receptor in the mammalian CNS.

-

Glufosinate (GLA): Acts as a glutamate structural analogue.[1]

-

Data: Electrophysiological studies indicate NAG binds the NMDAR with an IC50 of ~100 µM , whereas GLA binds with an IC50 of ~668 µM [1]. Theoretically, this makes NAG more potent at the receptor level.

Systemic Outcome (The Safety)

Despite this binding potential, NAG is not neurotoxic in vivo at relevant exposure levels.

-

Acute Oral LD50 (Rat):

-

Glufosinate: ~1,510 – 2,000 mg/kg [2].

-

NAG: > 5,000 mg/kg (Limit dose, no lethality observed) [3].

-

-

NOAEL (Neurotoxicity): Chronic feeding studies show no specific neurotoxic effects for NAG, unlike GLA which can induce convulsions at high doses.

The Mechanism of Safety (ADME Defense)

The safety of NAG is an exclusionary mechanism , not a pharmacodynamic one.

-

Bioavailability: NAG is highly polar and poorly absorbed from the gastrointestinal tract compared to GLA.

-

BBB Exclusion: The acetylation increases polarity and alters transport kinetics, preventing NAG from crossing the Blood-Brain Barrier (BBB) in sufficient quantities to activate NMDARs [1].

-

Rapid Clearance: NAG is excreted rapidly via urine (renal filtration) without significant reabsorption or bioaccumulation.

Toxicokinetics (ADME) Profile

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile is essential for interpreting the toxicity data.

| Parameter | Glufosinate (Parent) | N-acetyl-glufosinate (NAG) | Implication |

| Oral Absorption | Low (~10-15%) | Very Low (<5-10%) | Systemic exposure to NAG is minimal following ingestion. |

| Distribution | Widely distributed; low BBB penetration unless high dose. | Confined mostly to plasma/kidney; Negligible CNS entry . | NAG fails to reach the target site (NMDAR) in the brain. |

| Metabolism | Minimal; mostly excreted unchanged. | Stable. Minor deacetylation back to GLA may occur in the gut/kidney (~1-5%). | The "Metabolic Reversion" risk is considered low but measurable [4]. |

| Excretion | Feces (>80%), Urine (~10-15%). | Urine (>85% of absorbed dose). | Rapid renal clearance prevents accumulation. |

Critical Note on Deacetylation: Researchers must account for Metabolic Reversion . While NAG is stable, trace amounts can be deacetylated back to the parent glufosinate by gut microflora or renal acylases. However, regulatory studies (EFSA/EPA) conclude this conversion rate is too low to toxicologically compromise the safety profile [4].

Experimental Methodologies

For scientists tasked with validating metabolite toxicity, the following protocols are the industry standard for differentiating NAG from GLA.

Protocol A: Comparative Neurotoxicity Screening (In Vitro)

Objective: To quantify NMDAR activation potential.

-

System: Primary Cortical Neuronal Culture (Rat/Mouse).

-

Method: Microelectrode Array (MEA) recording.[1]

-

Dosing:

-

Endpoint: Measure Mean Firing Rate (MFR).

-

Expected Result: Both GLA and NAG will increase MFR (biphasic response), confirming receptor interaction. This validates the "hazard" potential, necessitating the in vivo "risk" assessment below.

-

Protocol B: Functional Observation Battery (In Vivo)

Objective: To confirm lack of systemic neurotoxicity (OECD 424).

-

Subject: Wistar Rats (n=10/sex/group).

-

Dosing: Oral gavage.

-

Group 1: Vehicle.

-

Group 2: NAG (High Dose: 1000 mg/kg/day).

-

Group 3: GLA (Positive Control: 80 mg/kg/day - sub-lethal neurotoxic dose).

-

-

Observation Window: 28 Days or 90 Days.

-

Metrics:

-

Home Cage: Posture, convulsions, tremors.

-

Handling: Ease of removal, reactivity.

-

Open Field: Gait, mobility, arousal, rearing.

-

-

Validation: Group 3 (GLA) must show signs (e.g., piloerection, tremors) to validate the assay sensitivity. Group 2 (NAG) should remain comparable to Group 1 (Vehicle).

Regulatory Consensus & Reference Values

Regulatory bodies (EFSA, EPA, JMPR) have evaluated NAG extensively. The consensus is that NAG is less toxic than the parent and does not share the specific target organ toxicity (STOT) of glufosinate.

-

EFSA (European Food Safety Authority): Concluded that NAG is of "low acute toxicity" and unlikely to be genotoxic. Residue definitions often sum GLA + NAG + MPP (3-methylphosphinicopropionic acid) for enforcement, but risk assessment acknowledges the lower toxicity of metabolites [4].

-

EPA (US Environmental Protection Agency): NAG (referenced as HOE 099730) is considered "generally less toxic than the parent compound" [5].

Safety Assessment Workflow

The following decision tree illustrates the logic used to clear NAG for safety.

Figure 2: The "Weight of Evidence" workflow used to clear NAG despite its in vitro receptor affinity.

References

-

Lantz, S. R., et al. (2014).[1] "Glufosinate binds N-methyl-D-aspartate receptors and increases neuronal network activity in vitro."[3] NeuroToxicology, 45, 38-47. Link

-

Food and Agriculture Organization (FAO/WHO). (2012). "Pesticide Residues in Food 2012: Joint FAO/WHO Meeting on Pesticide Residues (JMPR) Report." FAO Plant Production and Protection Paper. Link

-

US Environmental Protection Agency (EPA). (2012). "Glufosinate Ammonium; Pesticide Tolerances." Federal Register, 77(234). Link

Sources

Quantifying the Invisible: A Technical Guide to N-Acetyl-Glufosinate Analysis in Environmental Water

Executive Summary

N-acetyl-glufosinate (NAG) is the primary metabolite of the broad-spectrum herbicide glufosinate-ammonium in genetically modified (GM) crops.[1] While glufosinate itself acts by inhibiting glutamine synthetase, GM crops expressing the pat or bar genes acetylate the herbicide to detoxify it, resulting in the accumulation of NAG.[1]

For environmental researchers and regulatory scientists, NAG presents a formidable analytical challenge. It is highly polar, amphoteric, and lacks a strong chromophore, rendering standard C18 reversed-phase chromatography and UV detection ineffective.

This guide details two validated workflows for identifying NAG in environmental water matrices:

-

The Modern Standard: Direct Analysis via HILIC-MS/MS (Recommended for throughput and accuracy).

-

The High-Sensitivity Alternative: FMOC Derivatization (Recommended for legacy instrumentation).

Part 1: The Physicochemical Challenge

Understanding the molecule is the first step to successful isolation. NAG is an amino acid derivative with a phosphinic acid group.

| Property | Value/Description | Analytical Implication |

| Molecular Structure | C7H14NO5P | Contains amine, carboxylic acid, and phosphinic acid groups.[2][3] |

| Polarity | Log P < 0 (Highly Hydrophilic) | Elutes in the void volume of C18 columns. |

| Ionization | Amphoteric (Zwitterionic) | Exists as cation, zwitterion, or anion depending on pH. |

| Chelation | High affinity for metals | Adsorbs to stainless steel LC flow paths, causing peak tailing. |

The "Trap": Many labs attempt to analyze NAG using standard multi-residue pesticide methods (QuEChERS + C18). This invariably leads to <10% recovery due to poor retention and extraction efficiency.

Part 2: Method A - Direct Analysis (HILIC-MS/MS)

Status: Industry Gold Standard Best For: High-throughput labs, complex matrices, avoiding derivatization errors.

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode (Anion Exchange/HILIC) stationary phases to retain polar analytes without chemical modification.

Sample Preparation (Direct Injection)

-

Filtration: Filter 2 mL of water sample through a 0.22 µm PVDF or PTFE syringe filter. Avoid Nylon filters as they may bind polar acidic compounds.

-

Chelation Control: Add EDTA (disodium salt) to a final concentration of 0.1% (w/v) or 50 µL of 5% EDTA per mL of sample.

-

Why? Glufosinate and NAG bind to free metal ions (Fe, Ca, Mg) in environmental water. EDTA sequesters these metals, improving peak shape and recovery.

-

-

Acidification: Acidify to pH 2–3 with Formic Acid (0.1% v/v) to ensure the analyte is in a protonated state suitable for the specific column chemistry (if using WAX/HILIC).

Chromatographic Conditions

-

Column: Waters Torus DEA (1.7 µm, 2.1 x 100 mm) or Thermo Acclaim Trinity Q1 .

-

Mobile Phase A: 50 mM Ammonium Formate + 0.9% Formic Acid (pH ~2.9).[6]

-

Gradient:

-

Start: 10% A / 90% B (High organic for HILIC retention).

-

Ramp: Linear gradient to 60% A over 10 minutes.

-

Re-equilibration: Crucial. HILIC columns require 5–10 column volumes to re-establish the water layer.

-

Mass Spectrometry (LC-MS/MS)

Operate in Negative Electrospray Ionization (ESI-) mode. The phosphinic acid group ionizes most efficiently as an anion

Table 1: MRM Transitions for N-Acetyl-Glufosinate (Underivatized)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |

| N-Acetyl-Glufosinate | 222.0 | 136.0 | Quantifier | 18-22 |

| 222.0 | 69.0 | Qualifier | 30-35 | |

| 222.0 | 59.0 | Qualifier | 40 | |

| NAG-d3 (Internal Std) | 225.0 | 139.0 | Reference | 18-22 |

Critical Insight: The transition 222 > 136 corresponds to the loss of the acetyl group and fragmentation of the butyric acid backbone, leaving the methyl-phosphinic moiety.

Part 3: Method B - FMOC Derivatization

Status: Legacy / High Sensitivity Best For: Older Triple Quads, or when <10 ppt (ng/L) LOQ is required.

This method reacts the secondary amine of NAG with 9-Fluorenylmethyl chloroformate (FMOC-Cl) to create a hydrophobic, fluorescently active derivative that retains well on C18 columns.

Derivatization Protocol

-

Buffer: Mix 1.0 mL water sample with 0.5 mL Borate Buffer (pH 9.0) .

-

Reaction: Add 0.5 mL of FMOC-Cl solution (1.5 mg/mL in acetone).

-

Incubation: Vortex and incubate at 40°C for 20–60 minutes (darkness).

-

Quench/Wash: Wash with diethyl ether to remove excess FMOC-Cl (which can foul the MS source). Discard the ether layer.

-

Inject: Inject the aqueous layer onto a C18 column.

Analytical Configuration

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Water/Acetonitrile with Ammonium Acetate (pH 9).

-

Detection: ESI Negative Mode.

-

Note: The mass shift will be +222 Da (Mass of FMOC group).

-

Precursor: ~444 m/z.

-

Part 4: Experimental Workflow & Decision Logic

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on laboratory capabilities and sensitivity requirements.

Part 5: Quality Assurance & Troubleshooting

Matrix Effects (Ion Suppression)

Environmental water (especially surface runoff) contains humic acids that co-elute in HILIC modes, causing severe ion suppression.

-

Solution: Use Isotope Dilution .[7] You must use a stable isotope internal standard (e.g., N-acetyl-glufosinate-d3 ).

-

Calculation: Quantify using the response ratio (Analyte Area / IS Area) rather than absolute area.

System Passivation

Phosphorylated compounds stick to active sites on stainless steel.

-

Symptom: Broad, tailing peaks or complete loss of signal at low concentrations.

-

Protocol: Passivate the LC system with 50 µM medronic acid or use PEEK-lined steel columns/tubing. Flush the system with 0.1% Phosphoric acid overnight before starting a campaign (ensure column is disconnected during this flush).

Stability

NAG is relatively stable in water, but microbial activity can degrade it back to glufosinate or MPPA.

-

Storage: Store samples at 4°C and analyze within 7 days. For longer storage, freeze at -20°C.

-

Preservation: The addition of acid (Method A) acts as a biocide, preserving the sample.

References

-

U.S. Geological Survey (USGS). (2010). Determination of Glyphosate, its Degradation Product Aminomethylphosphonic Acid, and Glufosinate, in Water by Isotope Dilution. Method 5-A10. Link

-

Waters Corporation. (2020).[6] Determination of Anionic Polar Pesticides in Spinach Using a Novel Application of Torus DEA Column Chemistry. Application Note. Link

-

Agilent Technologies. (2021).[8] Measurement of Underivatized Glyphosate and Other Polar Pesticides in Surface and Drinking Water. Application Note 5994-2979EN. Link

-

Food Chemistry: X. (2024). Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination.[4][9]Link

Sources

- 1. N-Acetyl Glufosinate Sodium | 133659-60-6 | Benchchem [benchchem.com]

- 2. Glufosinate-N-acetyl | CAS 73634-73-8 | LGC Standards [lgcstandards.com]

- 3. lcms.cz [lcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. help.waters.com [help.waters.com]

- 7. pubs.usgs.gov [pubs.usgs.gov]

- 8. agilent.com [agilent.com]

- 9. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: N-Acetyl-DL-glufosinate-d3 vs. Native Metabolite

Topic: Structure, Metabolic Origin, and Analytical Application of N-Acetyl-DL-glufosinate-d3 Content Type: Technical Whitepaper Audience: Analytical Chemists, Toxicologists, and Regulatory Scientists

Structural Characterization and LC-MS/MS Application in Residue Analysis

Executive Summary

The accurate quantification of herbicide residues in genetically modified (GM) crops is a cornerstone of global food safety compliance. N-Acetyl-DL-glufosinate (NAG) is the primary metabolite of the herbicide glufosinate in crops expressing the pat or bar tolerance genes.

This guide analyzes the structural distinction between the native metabolite and its deuterated isotopolog, N-Acetyl-DL-glufosinate-d3 . It details the metabolic origin of the compound, the physicochemical implications of deuterium substitution on the acetyl moiety, and the critical role of the d3-analog as an Internal Standard (IS) in correcting matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Structural Architecture & Physicochemical Profile

The core difference between the native compound and the d3-analog lies in the acetylation of the amino group. In the stable isotope-labeled standard, the three hydrogen atoms of the acetyl methyl group are replaced by deuterium (

Comparative Chemical Data

| Feature | Native Compound (NAG) | Internal Standard (NAG-d3) |

| Chemical Name | N-Acetyl-DL-glufosinate | N-Acetyl-DL-glufosinate-d3 |

| IUPAC Name | 2-acetamido-4-(hydroxymethylphosphinyl)butanoic acid | 2-(acetamido-2,2,2-d3)-4-(hydroxymethylphosphinyl)butanoic acid |

| CAS Number | 73634-73-8 | 1356992-90-9 |

| Molecular Formula | C | C |

| Molecular Weight | 223.16 g/mol | 226.18 g/mol (+3.02 Da) |

| Isotopic Label | None | Methyl group of acetyl moiety (-CD |

| pKa (Acidic) | ~2.0 (Phosphinic), ~3.8 (Carboxylic) | Identical |

| Solubility | Highly Water Soluble (Polar) | Highly Water Soluble (Polar) |

The Deuterium Effect

The substitution of hydrogen with deuterium on the acetyl group (

-

Co-elution: Due to the minimal isotope effect of deuterium on lipophilicity in this position, NAG-d3 co-elutes with native NAG. This is critical for compensating ionization suppression caused by the sample matrix (e.g., soy or corn extracts).

-

Stability: The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), ensuring the label remains stable during extraction and does not exchange with the solvent.

Metabolic Origin: The PAT/BAR Mechanism

To understand the necessity of analyzing N-Acetyl-glufosinate, one must understand its origin. Glufosinate acts by inhibiting glutamine synthetase, leading to toxic ammonia buildup in plants. Glufosinate-tolerant crops (LibertyLink®) are engineered with the pat (phosphinothricin acetyltransferase) gene.

This enzyme acetylates the free amino group of glufosinate, converting the phytotoxic herbicide into the non-toxic metabolite N-Acetyl-glufosinate (NAG). Therefore, regulatory residue definitions often require the sum of Glufosinate + NAG.

Visualization: Metabolic Detoxification Pathway

Figure 1: The enzymatic acetylation of glufosinate by Phosphinothricin Acetyltransferase (PAT) confers herbicide resistance and generates the NAG metabolite.[1][2][3][4]

Analytical Application: LC-MS/MS Methodology

The polarity of NAG (containing both carboxylic and phosphinic acid groups) makes it difficult to retain on standard C18 columns. The current industry standard utilizes Anion Exchange or HILIC (Hydrophilic Interaction Liquid Chromatography) .

Why Use NAG-d3?

In complex matrices like soybean or canola, co-eluting compounds often compete for charge in the electrospray ionization (ESI) source, causing signal suppression.

-

Carrier Effect: The d3-IS is added at a constant concentration.

-

Normalization: Any suppression affecting the native analyte affects the d3-IS equally because they elute at the exact same time.

-

Quantification: The ratio of Area

/ Area

Experimental Protocol: Determination in Soybean Matrix

Reagents:

-

Solvent A: Water + 10mM Ammonium Acetate (pH 9).

-

Solvent B: Acetonitrile.

-

Internal Standard: N-Acetyl-DL-glufosinate-d3 (10 µg/mL stock).

Step-by-Step Workflow:

-

Extraction:

-

Weigh 5.0 g of homogenized soybean sample.

-

Add 50 µL of NAG-d3 Internal Standard solution.

-

Add 20 mL of water (highly polar extraction). Shake for 30 mins.

-

-

Clean-up (Optional but recommended):

-

Pass extract through a C18 SPE cartridge (to remove non-polar lipids) or use molecular weight cutoff filters. NAG passes through C18 unretained.

-

-

LC-MS/MS Analysis:

-

Column: Anion Exchange (e.g., Metrosep A Supp or specialized polar pesticide column).

-

Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions:

-

Native: 222

136 (Quantifier), 222 -

d3-IS: 225

136 (Quantifier). Note: The fragment 136 (phosphinic moiety) retains the P-C bond but loses the acetyl group, so the mass shift might be lost in some transitions. It is crucial to select a transition where the d3-acetyl group is either retained or the parent ion selection provides the specificity. -

Correction: In negative mode, the parent is [M-H]-.

-

Native Parent: 222. Fragment: 136 (loss of acetyl-amino part).

-

d3 Parent: 225. Fragment: 136 (loss of d3-acetyl-amino part).

-

Alternative Transition: If the fragment retains the acetyl group, the mass shift would be preserved. However, usually, the parent selection (222 vs 225) is sufficient for separation.

-

-

-

Visualization: Analytical Workflow

Figure 2: Standardized workflow for the extraction and quantification of NAG residues using Isotope Dilution Mass Spectrometry.

References

-

Food and Agriculture Organization (FAO). Glufosinate-Ammonium: Residue Evaluation. FAO Plant Production and Protection Paper. Available at: [Link]

-

Waters Corporation. Determination of Glyphosate, Glufosinate and their Relevant Metabolites in Soybean Extracts Using UPLC-MS/MS. Application Note. Available at: [Link]

Sources

Methodological & Application

LC-MS/MS method for N-Acetyl-DL-glufosinate-d3 in food matrices

Application Note: High-Sensitivity Quantitation of N-Acetyl-Glufosinate in Food Matrices via LC-MS/MS

Executive Summary & Scientific Context

The quantification of Glufosinate-ammonium and its metabolites is a critical regulatory requirement for transgenic crops (e.g., LibertyLink®) expressing the pat or bar genes. These modifications allow plants to metabolize the herbicide Glufosinate into N-Acetyl-Glufosinate (NAG) . Consequently, global regulatory residue definitions (e.g., EU MRLs, US EPA) often require the sum of Glufosinate, NAG, and MPPA.

This protocol details a robust LC-MS/MS methodology for the quantification of NAG in complex food matrices (soybean, corn, canola) using N-Acetyl-DL-glufosinate-d3 as the Internal Standard (IS).

Why this method works:

-

Polarlity Management: NAG is highly polar and anionic. Traditional C18 chromatography fails to retain it.[1] This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized Anion Exchange (WAX) columns.

-

Matrix Compensation: The use of the deuterated analog (d3-NAG) is non-negotiable for accurate quantitation. It corrects for the severe ion suppression often observed in the early-eluting region of HILIC gradients and compensates for extraction variability.

-

Metal Passivation: The protocol incorporates an EDTA complexation step to prevent analyte loss due to chelation with metal ions (Fe, Al) common in HPLC systems and soil-contaminated samples.

Chemical Standards & Reagents

| Compound | Role | Structure Note |

| N-Acetyl-Glufosinate (NAG) | Analyte | MW: 223.16. Target metabolite. |

| N-Acetyl-DL-glufosinate-d3 | Internal Standard | MW: 226.18. Deuterium label typically on the acetyl group (-COCD3). |

| Disodium EDTA | Chelator | Essential for preventing peak tailing and recovery loss. |

| Formic Acid (LC-MS Grade) | Modifier | Proton source for LC; acidification for extraction. |

| Ammonium Formate | Buffer | Crucial for maintaining ionic strength in HILIC. |

Sample Preparation Protocol (Modified QuPPe)

This workflow is adapted from the EURL-SRM "QuPPe" (Quick Polar Pesticides) method, optimized for high-protein/high-fat matrices like soybean.

Step-by-Step Workflow

-

Homogenization: Cryogenically mill the sample (using dry ice) to a fine powder (< 1 mm).

-

Weighing: Weigh 5.0 g ± 0.05 g of sample into a 50 mL centrifuge tube.

-

IS Addition: Add N-Acetyl-DL-glufosinate-d3 working solution to achieve a concentration of 0.1 mg/kg in the final sample.

-

Expert Tip: Add IS before extraction solvent to ensure it experiences the same extraction efficiency as the native analyte.

-

-

Water Adjustment: Add water to adjust the total water content to 10 mL (considering natural moisture).

-

Example: For dry soybean (<10% moisture), add ~9 mL water.

-

-

Extraction: Add 10 mL of Acidified Methanol (MeOH + 1% Formic Acid).

-

Complexation: Add 100 µL of 0.5 M EDTA solution.

-

Mechanistic Insight: Glufosinate and NAG have phosphinic acid groups that bind avidly to free metals in the matrix or glassware. EDTA acts as a sacrificial ligand, binding metals and freeing the analyte.

-

-

Agitation: Shake vigorously for 10 minutes (mechanical shaker).

-

Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE or Nylon syringe filter into a plastic vial.

-

Warning: Do NOT use glass vials for storage.[2] Polar phosphinates adsorb to glass surfaces. Use Polypropylene (PP) vials.

-

Visual Workflow (Graphviz)

Caption: Modified QuPPe extraction workflow emphasizing early IS addition and EDTA passivation.

LC-MS/MS Method Parameters

Chromatography (HILIC Mode)

-

Column: Waters Torus DEA (100mm x 2.1mm, 1.7µm) OR Thermo Acclaim Trinity Q1.

-

Why: These columns offer mixed-mode retention (Anion Exchange + HILIC), providing superior retention for anionic polar pesticides compared to standard bare silica.

-

-

Mobile Phase A: 50 mM Ammonium Formate in Water (pH 2.9 with Formic Acid).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Volume: 2-5 µL.

Gradient Table:

| Time (min) | %A (Aqueous Buffer) | %B (Organic) | Curve |

|---|---|---|---|

| 0.0 | 10 | 90 | Initial |

| 1.0 | 10 | 90 | Hold |

| 6.0 | 60 | 40 | Linear |

| 8.0 | 60 | 40 | Wash |

| 8.1 | 10 | 90 | Re-equilibrate |

| 11.0 | 10 | 90 | End |

Mass Spectrometry (ESI Negative Mode)

N-Acetyl-Glufosinate ionizes best in negative mode due to the carboxylic and phosphinic acid groups.

-

Capillary Voltage: -2.5 kV

-

Desolvation Temp: 500°C

-

Desolvation Gas: 1000 L/hr

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Type |

| N-Acetyl-Glufosinate | 222.1 | 136.0 | 18 | Quantifier |

| 222.1 | 59.0 | 25 | Qualifier (Acetate) | |

| N-Acetyl-Glufosinate-d3 | 225.1 | 136.0 | 18 | Quantifier |

| 225.1 | 62.0 | 25 | Qualifier (d3-Acetate) |

Note on d3-Transitions: The d3 label is typically on the acetyl group.

-

The transition 225 -> 136 corresponds to the loss of the labeled acetyl-amino group; thus the fragment mass (136) is identical to the native. This is acceptable as the precursor is unique.

-

The transition 225 -> 62 corresponds to the labeled acetate fragment (CH3COO- is 59; CD3COO- is 62).

Method Validation & Quality Control

To ensure Trustworthiness and regulatory compliance (SANTE/11312/2021), the following criteria must be met:

-

Linearity:

for the ratio of Analyte/IS peak areas. Range: 0.01 mg/kg to 1.0 mg/kg. -

Recovery: Spiked samples (at LOQ and 10x LOQ) must show recovery between 70-120%.

-

Self-Validating Check: If absolute recovery is low (<50%) but relative recovery (corrected by IS) is good, it indicates matrix suppression. The d3-IS is doing its job.

-

-

Ion Ratio: The ratio of Quantifier/Qualifier transitions must be within ±30% of the reference standard.

-

Retention Time: The d3-IS must elute within ±0.1 min of the native analyte.

-

Note: Deuterated compounds can sometimes elute slightly earlier than native compounds in HILIC due to the "Deuterium Isotope Effect," but this shift should be negligible (< 0.05 min).

-

Troubleshooting Decision Tree

Caption: Logic flow for diagnosing common HILIC/Polar Pesticide analysis issues.

References

-

EURL-SRM. (2023). Quick Method for the Analysis of Numerous Highly Polar Pesticides in Foods of Plant Origin via LC-MS/MS involving Simultaneous Extraction with Methanol (QuPPe-PO-Method). Version 12.[2][7] [Link]

-

U.S. FDA. (2021). Pesticide Analytical Manual (PAM) - Glyphosate and Related Residues in Food. Method C-013.01.[8] [Link]

-

European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. [Link]

-

Chamkasem, N., & Harmon, T. (2016). Direct determination of glufosinate and its metabolites in food matrices by liquid chromatography–tandem mass spectrometry. Journal of Chromatography A. [Link]

Sources

Application Note: Advanced Solid Phase Extraction (SPE) Protocols for Polar and Ionic Herbicides

Introduction: The "Polarity Gap" in Residue Analysis

The extraction of polar herbicides represents one of the most persistent challenges in environmental and food safety analysis. Traditional Reversed-Phase (RP) SPE using C18 silica is often ineffective for compounds with negative Log P values (e.g., Glyphosate, Paraquat, Diquat) because these analytes prefer the aqueous mobile phase over the hydrophobic stationary phase.

To achieve high recovery and sensitivity, the "Polarity Gap" must be bridged by shifting the retention mechanism from simple hydrophobic interaction to Mixed-Mode Ion Exchange or Derivatization-Assisted Retention .

This guide outlines three distinct, validated protocols targeting the three primary classes of difficult polar herbicides:

-

Acidic Herbicides (e.g., 2,4-D, Dicamba) using Mixed-Mode Strong Anion Exchange (MAX) .

-

Quaternary Amines (e.g., Paraquat, Diquat) using Mixed-Mode Weak Cation Exchange (WCX) .

-

Ultra-Polar Zwitterions (e.g., Glyphosate, AMPA) using Pre-Column Derivatization + Polymeric HLB .

Strategic Sorbent Selection

Successful extraction relies on exploiting the specific ionization state of the analyte. The following decision tree illustrates the logic for selecting the correct sorbent chemistry.

Figure 1: Decision matrix for selecting SPE mechanisms based on analyte ionization properties.

Protocol A: Acidic Herbicides (Phenoxy Acids)

Target Analytes: 2,4-D, Dicamba, MCPA, Picloram. Mechanism: Mixed-Mode Strong Anion Exchange (MAX).[1]

The Chemist's Rationale

Acidic herbicides are negatively charged at neutral pH. A Mixed-Mode MAX sorbent contains a permanently charged quaternary amine (Strong Anion Exchanger) and a hydrophobic backbone.

-

Retention: We load at neutral pH. The analyte (-) binds to the quaternary amine (+) via ionic interaction.

-

Interference Removal: We wash with 100% Methanol.[1][2] Since the analyte is "locked" by charge, it does not wash off, but neutral matrix interferences (fats, neutrals) are removed.

-

Elution: We elute with Acidic Methanol . Lowering the pH below the analyte's pKa (typically < 3) protonates the analyte, turning it neutral (-COOH). The neutral analyte can no longer interact with the ion exchanger and releases.

Step-by-Step Workflow

| Step | Solvent / Condition | Critical Technical Note |

| 1. Sample Prep | 100 mL Water sample. Adjust to pH 7.0 ± 0.5 using NH₄OH or Formic Acid. | pH must be > pKa of analytes (approx 2.8–4.0) to ensure they are ionized (negative). |

| 2. Conditioning | 3 mL Methanol, then 3 mL Water. | Activates the polymeric backbone. |

| 3. Loading | Load sample at 2–5 mL/min. | Slow flow ensures adequate mass transfer for ionic binding. |

| 4. Wash 1 (Aqueous) | 3 mL 5% NH₄OH in Water. | Removes proteins and weak bases. Keeps analyte ionized. |

| 5. Wash 2 (Organic) | 3 mL Methanol. | Crucial Step: Removes hydrophobic neutrals. Analyte stays bound by ionic charge. |

| 6. Elution | 3 mL 2% Formic Acid in Methanol . | Acidifies the environment. Analyte becomes neutral (-COOH) and elutes. |

| 7. Evaporation | Evaporate to dryness (N₂, 40°C) and reconstitute in Mobile Phase. | Ensure no residual acid remains if using negative mode MS. |

Protocol B: Cationic Herbicides (The "Quats")

Target Analytes: Paraquat, Diquat.[3][4] Mechanism: Mixed-Mode Weak Cation Exchange (WCX).

The Chemist's Rationale

Paraquat and Diquat are permanent quaternary amines; they carry a positive charge regardless of pH. Therefore, we cannot neutralize them to elute. Instead, we must use a Weak Cation Exchanger (WCX) (Carboxylate functional group).

-

Retention: Load at pH 7. The WCX sorbent is negatively charged (-COO⁻). The analyte (+) binds ionically.

-

Elution: We cannot change the analyte's charge. Therefore, we neutralize the sorbent . By using a highly acidic elution solvent, we protonate the carboxylate group on the sorbent (-COO⁻ → -COOH). The sorbent loses its negative charge, releasing the cationic analyte.

Step-by-Step Workflow

| Step | Solvent / Condition | Critical Technical Note |

| 1. Sample Prep | 10 mL Water sample. Adjust to pH 7–8 . | Sorbent pKa is ~5. pH must be > 6 to ensure sorbent is negatively charged. |

| 2. Conditioning | 3 mL Methanol, then 3 mL 20mM Phosphate Buffer (pH 7). | Prepares the ion exchange sites. |

| 3. Loading | Load sample at 2 mL/min. | Use plastic labware; Paraquat sticks to glass.[4] |

| 4. Wash 1 | 3 mL 20mM Phosphate Buffer (pH 7). | Removes salts and anionic interferences. |

| 5. Wash 2 | 3 mL Methanol.[4] | Removes hydrophobic neutrals. |

| 6. Elution | 2 x 2 mL 5% Formic Acid in Acetonitrile . | High acid concentration protonates the WCX sorbent, breaking the ionic bond. |

Protocol C: The "Impossible" Analytes (Glyphosate & AMPA)

Target Analytes: Glyphosate, AMPA, Glufosinate. Mechanism: Pre-column Derivatization (FMOC-Cl) + Polymeric HLB Cleanup.

The Chemist's Rationale

Glyphosate is small, highly polar, and zwitterionic. It does not retain well on C18 or standard ion exchange resins without specialized conditions.[3] The industry "Gold Standard" (ISO 16308) involves derivatizing the amine group with FMOC-Cl (9-Fluorenylmethyl chloroformate).

-

Transformation: FMOC-Cl adds a large hydrophobic group to the glyphosate molecule.

-

SPE Role: The SPE step here is not to extract glyphosate from water directly, but to clean up the reaction mixture. We use a Polymeric HLB cartridge to retain the now-hydrophobic FMOC-Glyphosate while washing away salts and excess reagents, or conversely, to remove the excess FMOC-OH while the analyte passes through (depending on the specific HLB method).

-